molecular formula C17H12F2N4OS B287416 3-[(4-Fluorophenoxy)methyl]-6-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Fluorophenoxy)methyl]-6-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287416
M. Wt: 358.4 g/mol
InChI Key: MVBFDAMCASRGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Fluorophenoxy)methyl]-6-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, and it is substituted with fluorobenzyl and fluorophenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenoxy)methyl]-6-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole and thiadiazole rings, followed by the introduction of the fluorobenzyl and fluorophenyl groups. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various fluorinated benzyl halides. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenoxy)methyl]-6-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or fluorophenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-[(4-Fluorophenoxy)methyl]-6-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-6-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H12F2N4OS

Molecular Weight

358.4 g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]-6-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12F2N4OS/c18-12-5-7-13(8-6-12)24-10-15-20-21-17-23(15)22-16(25-17)9-11-3-1-2-4-14(11)19/h1-8H,9-10H2

InChI Key

MVBFDAMCASRGCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F)F

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F)F

Origin of Product

United States

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